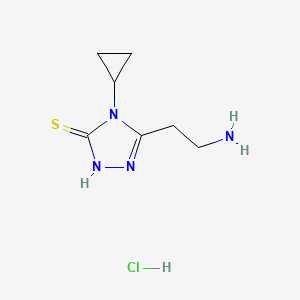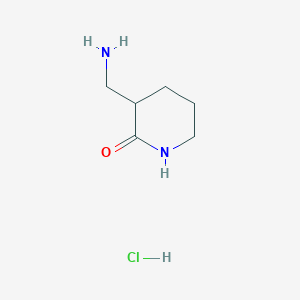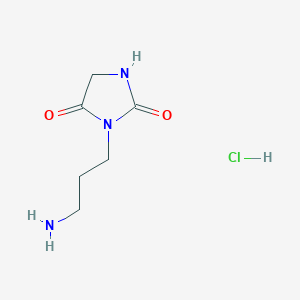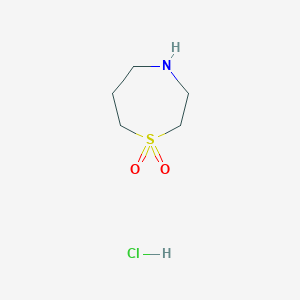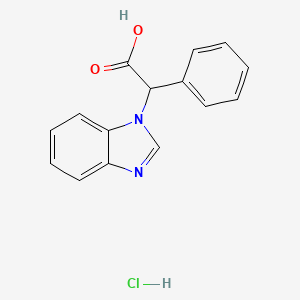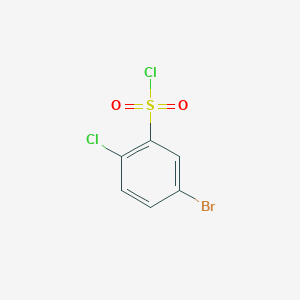
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Overview
Description
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (6-Br-2-O-TQSCl) is a novel synthetic compound with a wide range of applications in the laboratory. It is a sulfonyl chloride derivative of 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline, which is a heterocyclic aromatic compound containing nitrogen, oxygen, and sulfur atoms. 6-Br-2-O-TQSCl is a useful reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various derivatives of quinoline, such as quinoline-7-sulfonamides, quinoline-7-sulfonyl chlorides, and quinoline-7-sulfonates.
Scientific Research Applications
Synthesis Techniques and Catalysis Applications
A novel approach involves the synthesis of hexahydroquinolines using sulfonic acid-functionalized pyridinium chloride as a catalyst. This methodology highlights the efficiency of novel catalysts in promoting multi-component condensations under solvent-free conditions, showcasing the potential of 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride derivatives in organic synthesis (Khazaei et al., 2013). Additionally, the use of a copper-catalyst system for N-arylation of azoles in water demonstrates the compound's relevance in facilitating smooth coupling reactions with high yields under low catalyst loading, suggesting its utility in sustainable chemistry practices (Wang et al., 2012).
Biological Applications
The compound has been utilized as a core structure for the design and synthesis of molecules with significant biological activities. For instance, sulfamoyl-4-oxoquinoline-3-carboxamides were synthesized as potentiators of defective DeltaF508-cystic fibrosis transmembrane conductance regulator chloride channel gating, highlighting the compound's importance in addressing genetic disorders like cystic fibrosis (Suen et al., 2006). Furthermore, novel di-substituted sulfonylquinoxaline derivatives have demonstrated antimicrobial activity and DNA Gyrase inhibition, showcasing the potential for 6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride derivatives in developing new antimicrobial agents (Ammar et al., 2020).
Chemical Properties and Reactions
Research on the stereochemistry of derivatives from Isoquinoline Reissert Compounds, including treatments with bromine, has contributed to understanding the structural and stereochemical aspects of such compounds. This knowledge is crucial for the design and synthesis of stereochemically complex pharmaceuticals (Sugiura et al., 1997).
properties
IUPAC Name |
6-bromo-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO3S/c10-6-3-5-1-2-9(13)12-7(5)4-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFZLMGHEOHXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
CAS RN |
1269151-27-0 | |
| Record name | 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)
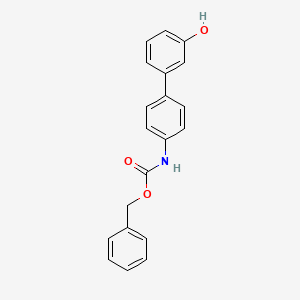
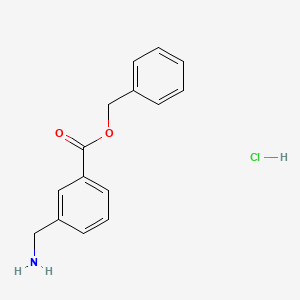
![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)

![2-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B1523735.png)
![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
